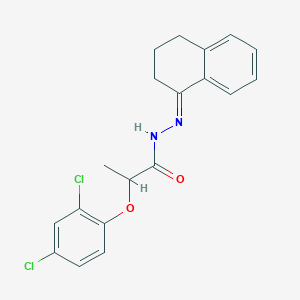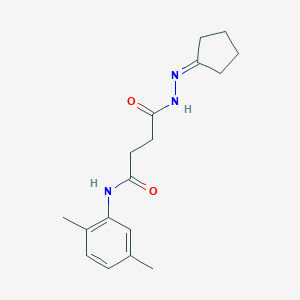![molecular formula C15H11BrN2O2S B324586 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B324586.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is an organic compound with the molecular formula C15H11BrN2O2S It is known for its unique structure, which includes a brominated naphthalene ring and a thiazole ring connected via an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromo-2-naphthol.
Formation of Naphthyl Ether: 1-bromo-2-naphthol is reacted with chloroacetic acid to form 2-[(1-bromo-2-naphthyl)oxy]acetic acid.
Thiazole Formation: The acetic acid derivative is then reacted with thioamide to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The brominated naphthalene ring and thiazole ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1-naphthyl)oxy]-N-(1,3-thiazol-2-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-[(1-bromo-2-naphthyl)oxy]-N-(1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide linkage instead of acetamide.
Uniqueness
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both a brominated naphthalene ring and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H11BrN2O2S |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-14-11-4-2-1-3-10(11)5-6-12(14)20-9-13(19)18-15-17-7-8-21-15/h1-8H,9H2,(H,17,18,19) |
InChI-Schlüssel |
NICYGDZZTIXOFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=NC=CS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


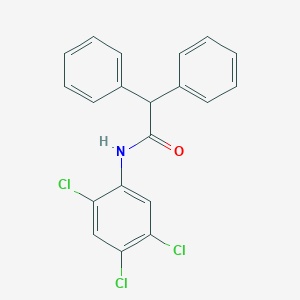

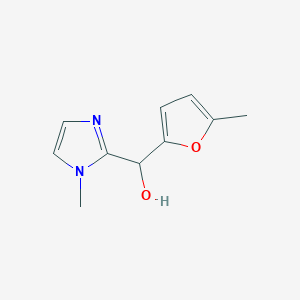
methanol](/img/structure/B324509.png)
methanol](/img/structure/B324510.png)
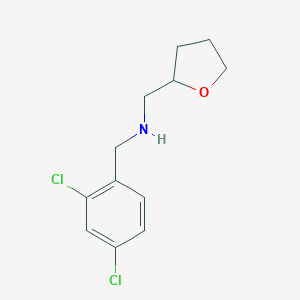
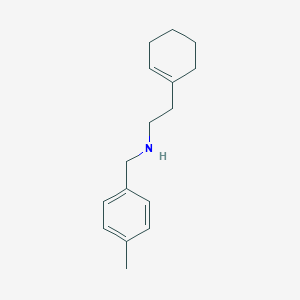
![1-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B324523.png)
![N-[4-({2-[(2-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B324524.png)
![N-(4-{[2-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324525.png)
![N-(4-{[2-(4-cyanobenzylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324527.png)
![N-[4-[[[(E)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B324528.png)
